molecular formula C9H11Cl2N3 B572936 Isoquinolin-6-Yl-Hydrazine Dihydrochloride CAS No. 1260888-16-1

Isoquinolin-6-Yl-Hydrazine Dihydrochloride

Cat. No.: B572936
CAS No.: 1260888-16-1
M. Wt: 232.108
InChI Key: UZENQPFHHIUOOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoquinolin-6-Yl-Hydrazine Dihydrochloride is a chemical compound with the molecular formula C9H11Cl2N3. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline itself is known for its presence in many natural alkaloids and its structural similarity to quinoline . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Isoquinolin-6-Yl-Hydrazine Dihydrochloride involves several steps. One common method includes the reaction of isoquinoline derivatives with hydrazine under specific conditions. The process typically involves:

Chemical Reactions Analysis

Isoquinolin-6-Yl-Hydrazine Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Isoquinolin-6-Yl-Hydrazine Dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Isoquinolin-6-Yl-Hydrazine Dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Isoquinolin-6-Yl-Hydrazine Dihydrochloride can be compared to other isoquinoline derivatives:

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable tool for chemists, biologists, and medical researchers.

Properties

IUPAC Name

isoquinolin-6-ylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3.2ClH/c10-12-9-2-1-8-6-11-4-3-7(8)5-9;;/h1-6,12H,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZENQPFHHIUOOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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